1,2-Dichlorocyclohexane

Conformational analysis Rotational isomerism Halogenocyclohexane thermodynamics

1,2-Dichlorocyclohexane (CAS 1121-21-7; molecular formula C₆H₁₀Cl₂; MW 153.05) is a non-aromatic, disubstituted chlorinated cyclohexane. It exists as a stereoisomeric mixture comprising cis-1,2-dichlorocyclohexane (CAS 10498-35-8) and trans-1,2-dichlorocyclohexane (CAS 822-86-6), with the trans isomer possessing a distinct (1R,2R)-configuration.

Molecular Formula C6H10Cl2
Molecular Weight 153.05 g/mol
CAS No. 1121-21-7
Cat. No. B075773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dichlorocyclohexane
CAS1121-21-7
Synonyms1,2-dichlorocyclohexane
1,2-dichlorocyclohexane, (cis)-isomer
1,2-dichlorocyclohexane, (trans)-isome
Molecular FormulaC6H10Cl2
Molecular Weight153.05 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)Cl)Cl
InChIInChI=1S/C6H10Cl2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2
InChIKeyGZEZIBFVJYNETN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dichlorocyclohexane (CAS 1121-21-7): Technical Specifications for Procurement and Comparative Evaluation


1,2-Dichlorocyclohexane (CAS 1121-21-7; molecular formula C₆H₁₀Cl₂; MW 153.05) is a non-aromatic, disubstituted chlorinated cyclohexane [1]. It exists as a stereoisomeric mixture comprising cis-1,2-dichlorocyclohexane (CAS 10498-35-8) and trans-1,2-dichlorocyclohexane (CAS 822-86-6), with the trans isomer possessing a distinct (1R,2R)-configuration [2]. The compound is characterized by a boiling point of 193.5 °C (trans isomer), density of 1.1710 g/cm³ at 30 °C (trans isomer), and is soluble in organic solvents including alcohols, ethers, and ketones [2]. It functions primarily as a solvent, an intermediate in organic synthesis, and as a molecular probe in conformational dynamics studies [3][4].

Procurement Risk Alert: Why 1,2-Dichlorocyclohexane Cannot Be Interchanged with 1,3- or 1,4-Dichlorocyclohexane Isomers


Substituting 1,2-dichlorocyclohexane with its 1,3- or 1,4-dichlorocyclohexane positional isomers, or with structurally analogous dibromo derivatives, introduces substantial and quantifiable deviations in molecular conformation, dipole moment, and dielectric behavior [1][2]. The 1,2-substitution pattern produces a chiral center and facilitates rapid chair-to-chair ring flipping, whereas the 1,3-isomer exhibits restricted conformational mobility due to 1,3-diaxial steric hindrance [3]. Additionally, trans-1,2-dichlorocyclohexane demonstrates a pronounced solvent-dependent conformational equilibrium that differs markedly from both its cis stereoisomer and the trans-1,4-dichloro analog [2][4]. For applications requiring specific conformational dynamics—including dielectric relaxation studies, polymer mobility probing, or stereoselective synthesis—generic replacement with a different substitution pattern will produce divergent, non-interchangeable experimental outcomes [4][5].

Quantitative Comparative Evidence: Differentiating 1,2-Dichlorocyclohexane from Closest Analogs


Vapor-Phase Conformational Preference: trans-1,2-Dichloro vs. trans-1,2-Dibromo Analog

In the vapor phase, the diaxial (aa) conformer of trans-1,2-dichlorocyclohexane is thermodynamically favored over the diequatorial (ee) conformer by ΔEᵥ = 0.7 kcal mol⁻¹ [1]. This contrasts with the analogous trans-1,2-dibromocyclohexane, which exhibits a substantially larger diaxial preference of ΔEᵥ = 1.3 kcal mol⁻¹ under identical vapor-phase conditions [1]. The free energy difference ΔG(aa→ee) in the vapor phase is estimated at 0.9 kcal mol⁻¹ for the dichloro compound versus 1.5 kcal mol⁻¹ for the dibromo compound [2]. The nearly two-fold greater diaxial stabilization in the dibromo analog is rationalized by stronger halogen-halogen repulsive interactions in the diequatorial conformer, which are less pronounced for the smaller chlorine substituents [1]. This differential conformational energetics directly impacts the compound's molecular dipole vector orientation and solvent-dependent equilibria.

Conformational analysis Rotational isomerism Halogenocyclohexane thermodynamics

Conformational Equilibrium Solvent Dependence: trans-1,2- vs. trans-1,4-Dichlorocyclohexane

Trans-1,2-dichlorocyclohexane exhibits pronounced solvent-dependent conformational equilibria, a property that distinguishes it from trans-1,4-dichlorocyclohexane despite both having interconverting conformers with no net dipole moment in the trans-1,4 system [1]. Both equilibria show strong solvent dependence that is quantitatively explained by electrostatic solvation theory, yet the underlying physical origins differ: in the trans-1,2 system, solvent effects modulate the repulsive halogen-halogen interactions in the diequatorial conformer, whereas in the trans-1,4 system, attractive 1,3-polar interactions between positively charged axial hydrogens and axial halogens stabilize the diaxial conformer [1]. The model predicts vapor-phase ΔG(aa→ee) values of 0.9 kcal mol⁻¹ (trans-1,2-dichloro) versus 0.8 kcal mol⁻¹ (trans-1,4-dichloro), with the 1,2-isomer displaying a measurably larger free energy difference [1].

Solvent effects Conformational thermodynamics Dielectric spectroscopy

Dielectric Relaxation Dynamics: trans-1,2-Dichlorocyclohexane as a Conformational Probe

Trans-1,2-dichlorocyclohexane exhibits a well-characterized dielectric relaxation profile attributable to its internal conformational site exchange (aa ↔ ee interconversion) [1]. The complex dielectric permittivity of trans-1,2-dichlorocyclohexane (DCCH) dissolved in supercooled o-terphenyl has been measured at audio frequencies (typically 10²-10⁵ Hz), revealing relaxation dynamics that are coupled to cooperative solvent-controlled molecular reorientation processes [1]. The dielectric response is interpreted via a dynamical model involving internal site exchange with an activation barrier characteristic of the ring-inversion process [1]. This well-defined, frequency-dependent dielectric signature enables its use as a conformational probe in glassy polymers including polystyrene, poly(vinyl chloride), poly(methyl methacrylate), and poly(vinyl acetate), where the compound's conformational transitions report on local free-volume distribution and segmental mobility [2].

Dielectric spectroscopy Molecular mobility Glass transition Polymer physics

Physical Property Divergence: cis- vs. trans-1,2-Dichlorocyclohexane

The cis and trans stereoisomers of 1,2-dichlorocyclohexane exhibit distinct physical property profiles that necessitate precise specification in procurement [1]. The trans isomer (CAS 822-86-6) possesses a boiling point of 193.5 °C, melting point of -6.5 °C, and density of 1.1710 g/cm³ at 30 °C [1]. The cis isomer (CAS 10498-35-8) is reported to have a boiling range of 105-110 °C at 33 mmHg and refractive index nD²⁵ 1.4977 [2]. Critically, cis-1,2-dichlorocyclohexane exists as a racemic mixture (50:50) of enantiomeric chair conformations that interconvert rapidly and cannot be resolved, whereas the trans isomer can be obtained in enantiomerically pure (1R,2R)-form [3]. This stereochemical distinction has direct implications for synthetic applications requiring stereospecific transformations or chiral environments.

Stereochemistry Physical properties Chiral separation Procurement specification

Zeolite-Confined Conformational Response: Unique Adsorption-Driven Equilibria

When trans-1,2-dichlorocyclohexane is adsorbed within zeolites of Faujasite structure (FAU), its conformational equilibrium shifts in a cation- and composition-dependent manner that is quantitatively distinct from its bulk liquid behavior [1]. FT-Raman spectroscopy and QM/MM molecular dynamics simulations demonstrate that upon loading into Na-Y zeolite, the population of the diequatorial (ee) conformer increases compared with pure T12D liquid due to strong electrostatic interactions with extra-framework Na⁺ ions [1]. The Na⁺ ions polarize the ee conformer more strongly than in siliceous Y (Si-Y), resulting in a larger equilibrium shift favoring ee in Na-Y relative to Si-Y [1]. This confinement-induced conformational perturbation is unique to the 1,2-substitution pattern and has not been comparably documented for 1,3- or 1,4-dichlorocyclohexane positional isomers.

Zeolite adsorption Confinement effects FT-Raman spectroscopy Catalysis

Validated Application Domains for 1,2-Dichlorocyclohexane Based on Quantitative Evidence


Conformational Probe for Polymer Free-Volume and Glass Transition Dynamics

Trans-1,2-dichlorocyclohexane serves as an experimentally validated molecular probe for studying local segmental mobility and free-volume distribution in glassy polymers, including polystyrene, poly(vinyl chloride), poly(methyl methacrylate), and poly(vinyl acetate) [1]. Its audio-frequency dielectric relaxation signature, arising from aa ↔ ee conformational interconversion with a measurable activation barrier, provides a quantifiable readout of the local viscoelastic environment [2]. This application is uniquely enabled by the 1,2-substitution pattern's conformational dynamics; the 1,3- and 1,4-isomers are not established for this purpose and would require independent calibration of their dielectric relaxation parameters before use.

Stereospecific Intermediate in Organic Synthesis

Cis-1,2-dichlorocyclohexane is prepared stereospecifically from 1,2-epoxycyclohexane and dichlorotriphenylphosphorane in 71-73% yield, with precise reaction conditions (reflux in anhydrous benzene, 4 hours) documented in Organic Syntheses [1]. The trans isomer is accessible via photochemical chlorination of cyclohexane with iodine trichloride, yielding approximately 24% trans-1,2-dichlorocyclohexane alongside chlorocyclohexane (28%) and trans-1-chloro-2-iodocyclohexane (25%) [2]. The availability of enantiopure (1R,2R)-trans-1,2-dichlorocyclohexane [3] enables stereospecific transformations that are not feasible with the non-resolvable cis isomer or with the achiral 1,4-dichloro positional isomer.

Dielectric Spectroscopy and Solvent-Effect Modeling

Trans-1,2-dichlorocyclohexane exhibits a strong, quantifiable solvent dependence in its conformational equilibrium (ΔG(aa→ee) = 0.9 kcal mol⁻¹ in vapor phase, shifting in polar solvents), making it a model compound for validating electrostatic solvation theories and dielectric continuum models [1]. The compound's well-characterized response to solvent polarity—measured via low-temperature NMR peak area ratios across multiple solvents—provides a benchmark dataset for computational chemistry force-field parameterization and solvation free-energy calculations [2]. The 1,2-substitution pattern is essential for this application, as the 1,4-isomer exhibits a different underlying physical mechanism for its solvent dependence (attractive 1,3-polar interactions rather than halogen-halogen repulsion), producing non-transferable solvation parameters [1].

Specialty Solvent for Organic Purification and Formulation

1,2-Dichlorocyclohexane (stereoisomeric mixture) is utilized as a solvent of moderate polarity for organic purification and as a hydrogen-bond donor in specific extraction protocols [1]. Commercial availability with purity specifications of ≥96.0% (GC) from established chemical suppliers [2] supports its use in both research and industrial applications. The compound's boiling point profile (trans isomer 193.5 °C at atmospheric pressure; mixture ~69 °C at 11 mmHg) and flash point of 66 °C [2] provide operational parameters that differentiate it from lighter chlorinated solvents (e.g., 1,2-dichloroethane, bp 83.5 °C) and other cyclohexane derivatives, offering a distinct volatility and thermal stability window for applications requiring higher-temperature solvent capabilities without aromatic character.

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